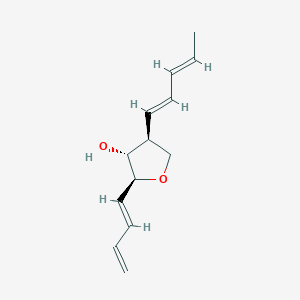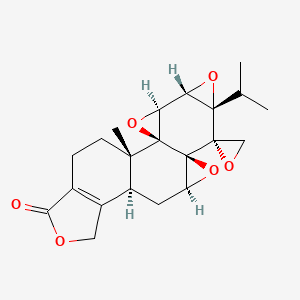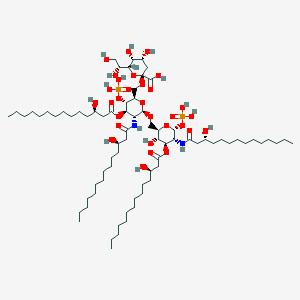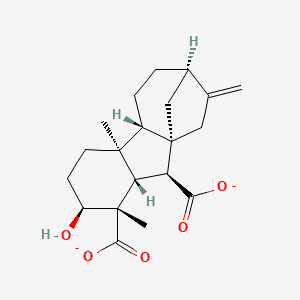
Efppea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is classified under the compound class of synthetic organics and has the chemical formula C15H19N3O2 . This compound is known for its unique structure, which includes a furo-pyrazolo-pyridine core.
Preparation Methods
The synthesis of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide involves several steps. The synthetic route typically starts with the preparation of the furo-pyrazolo-pyridine core, followed by the introduction of the ethyl and acetamide groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic applications, such as its role in modulating specific biological pathways. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide can be compared with other similar compounds, such as other furo-pyrazolo-pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrazolo-pyridine derivatives and furo-pyridine derivatives .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-(4-ethyl-10-oxa-5,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-13-11(4-7-16-10(2)19)15-12-6-9-20-14(12)5-8-18(15)17-13/h5,8H,3-4,6-7,9H2,1-2H3,(H,16,19) |
InChI Key |
IZDHETWMKYCGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC3=C(C2=C1CCNC(=O)C)CCO3 |
Synonyms |
EDPPE-acetamide N-(2-(2-ethyl-8,9-dihydrofuro(3,2-c)pyrazolo(1,5-a)pyridin-1-yl)ethyl)acetamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264993.png)
